molecular formula C25H21ClN2O5S B2368276 N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-84-5

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2368276
CAS No.: 866813-84-5
M. Wt: 496.96
InChI Key: KXBGDEMRTGFVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by:

  • A 4-oxo-1,4-dihydroquinolin-1-yl core.
  • A 4-methoxybenzenesulfonyl substituent at position 3 of the quinoline ring.
  • An acetamide linkage connected to a 3-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-7-8-17(13-21(16)26)27-24(29)15-28-14-23(25(30)20-5-3-4-6-22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h3-14H,15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBGDEMRTGFVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

The quinoline scaffold is commonly constructed via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For this target, ethyl 3-(4-methoxybenzenesulfonyl)acetoacetate reacts with 2-amino-5-chloro-N-(4-methylphenyl)benzamide under acidic conditions (PPA, 80°C, 6 h) to yield the 1,4-dihydroquinolin-4-one intermediate.

Key Conditions

Reagent Temperature Time Yield
Polyphosphoric acid 80°C 6 h 72%

Skraup Cyclization

Alternative approaches employ Skraup conditions using glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to cyclize 2-(3-chloro-4-methylphenylamino)acetophenone derivatives. This method requires careful temperature control to avoid over-oxidation.

Sulfonylation at Position 3

Direct Sulfonation

The 4-methoxybenzenesulfonyl group is introduced via nucleophilic aromatic substitution. The quinoline intermediate is treated with 4-methoxybenzenesulfonyl chloride (1.2 eq) in anhydrous DCM containing triethylamine (2 eq) at 0°C→RT for 12 h.

Optimized Parameters

  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Reaction Time : 12 h
  • Yield : 68–75%

Metal-Catalyzed Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is avoided due to incompatibility with the sulfonyl group. Instead, Ullmann-type couplings using CuI/L-proline in DMSO at 100°C have been reported for analogous structures, though yields remain moderate (50–55%).

Acetamide Side Chain Installation

Amide Coupling via EDC/HOBt

The final step involves coupling 2-chloro-N-(3-chloro-4-methylphenyl)acetamide to the sulfonylated quinoline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Representative Protocol

  • Dissolve quinoline-sulfonyl intermediate (1 eq) and EDC (1.5 eq) in DMF (0.1 M).
  • Add HOBt (1.2 eq) and stir at 0°C for 30 min.
  • Introduce 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (1.1 eq).
  • Stir at RT for 24 h.
  • Purify via silica chromatography (EtOAc/hexane 3:7).
    Yield : 63–70%

Reductive Amination

Alternative routes employ reductive amination of a ketone intermediate with 3-chloro-4-methylaniline using NaBH(OAc)₃ in CH₃CN (0°C→RT, 12 h). This method is less favored due to competing side reactions (yield: 45–50%).

Integrated Synthetic Routes

Patent-Covered Pathway (CN104230802A)

A Chinese patent outlines a 9-step sequence starting from diethyl butylmalonate (Table 1):

Table 1. Key Steps from CN104230802A

Step Reaction Conditions Yield
1 Alkylation of diethyl butylmalonate MeOH, NaOMe, 0°C→RT 85%
3 Cyclization to quinoline PPA, 75°C, 2 h 78%
6 Sulfonylation DCM, TEA, 0°C→RT 70%
8 Amide coupling EDC, HOBt, DIPEA, DCM, 40°C 65%

Academic Route (PMC7199254)

A PMC-published method uses a Bischler-Napieralski cyclization followed by sulfonylation (Figure 2):

  • Bischler-Napieralski cyclization of N-(3-chloro-4-methylphenyl)acetamide with POCl₃ (110°C, 4 h).
  • Sulfonation with 4-methoxybenzenesulfonyl chloride (DCM, TEA, 12 h).
    Overall Yield : 58% over 6 steps.

Analytical Characterization

Critical spectroscopic data for validating the final product:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (s, 1H, SO₂Ar-H), 7.52–7.48 (m, 3H, Ar-H), 3.91 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₅H₂₂ClN₂O₅S [M+H]⁺: 521.0934; found: 521.0938.

Challenges and Optimization Opportunities

  • Sulfonylation Efficiency : Competing oxidation at the quinoline nitrogen reduces yields; using N-protected intermediates (e.g., Boc) improves selectivity.
  • Amide Coupling Side Reactions : Epimerization at the acetamide α-carbon occurs above 40°C; low-temperature protocols (0–5°C) mitigate this.
  • Purification : Silica chromatography remains standard, but preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) enhances purity (>99%) for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic substituents.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H23ClN2O5SC_{22}H_{23}ClN_{2}O_{5}S, and its structural characteristics include a chloro-substituted aromatic ring and a quinoline moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have shown that compounds similar to N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives containing quinoline structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 6.25 µg/ml, indicating their potential as future antibacterial agents .

Anticancer Activity

In vitro studies have assessed the anticancer properties of similar compounds through the National Cancer Institute's Developmental Therapeutics Program. These studies typically involve evaluating the compound's ability to inhibit cell growth across a panel of cancer cell lines. For example, compounds with similar structural motifs have shown promising results with average cell growth inhibition rates exceeding 12% against various tumor cells .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityResults
RSC Advances Quinoline derivativesAntimicrobialSignificant activity against Mycobacterium smegmatis
MDPI Similar quinoline-based compoundsAnticancerAverage inhibition rate of 12.53% across tested cancer cell lines

Therapeutic Potential

Given its structural features and biological activities, this compound holds promise for further development as:

  • Antibacterial Agents : Targeting resistant bacterial strains.
  • Anticancer Drugs : Exploiting its ability to inhibit tumor cell proliferation.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinoline - 6-Ethyl
- Benzenesulfonyl (no methoxy)
- 4-Chlorophenyl acetamide
Increased lipophilicity (ethyl); reduced electron-donating capacity (sulfonyl)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazolone - Dichlorophenyl acetamide
- No sulfonyl group
Different heterocyclic core; halogen-rich
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Sulfonamide-benzene - 4-Methoxybenzenesulfonamido
- Acetamide linkage
Sulfonamide vs. sulfonyl; no quinoline core
Goxalapladib (CAS-412950-27-7) Naphthyridine - Difluorophenyl, trifluoromethyl groups
- Piperidinyl/methoxyethyl chains
Fluorine substituents; extended alkyl chains

Substituent Effects on Physicochemical Properties

Sulfonyl Group Variations
  • Target vs. : The 4-methoxybenzenesulfonyl group in the target compound enhances electron-donating capacity compared to the unsubstituted benzenesulfonyl group in . This may improve solubility via polar interactions.
  • Target vs.
Halogen and Alkyl Substituents
  • The 3-chloro-4-methylphenyl group in the target compound offers moderate lipophilicity, whereas the 6-ethyl group in increases hydrophobicity, possibly affecting membrane permeability .
Heterocyclic Core Differences
  • The quinoline core in the target and allows π-π stacking interactions, absent in the pyrazolone-based or naphthyridine-based analogs.
  • Goxalapladib incorporates fluorine atoms and extended alkyl chains, significantly altering electronic properties and bioavailability compared to the target compound.

Conformational and Crystallographic Insights

  • Dihedral Angles : In , dihedral angles between aromatic rings (54.8°–77.5°) influence molecular packing and dimer formation via N–H···O hydrogen bonds. The target compound’s sulfonyl group may enforce distinct conformational preferences .
  • Crystal Packing : The 4-methoxybenzenesulfonyl group in the target likely stabilizes crystal structures through C–H···O interactions, similar to , which forms N–H···O and C–H···O networks .

Tools for Structural Analysis

Key software used in characterizing analogs includes:

  • SHELX for crystallographic refinement .
  • ORTEP-3 for molecular graphics .
  • Structure validation protocols to ensure data reliability .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, identified by its CAS number 866813-84-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN2O5SC_{25}H_{21}ClN_{2}O_{5}S. The structure features a chloro-substituted aromatic ring, a sulfonyl group, and a quinoline moiety, which are known to contribute to its biological properties.

The proposed mechanism of action for similar compounds includes:

  • Induction of Apoptosis : Compounds with quinoline structures can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Inhibition of Enzymatic Activity

The sulfonamide group in the compound is known for its ability to inhibit various enzymes. For example:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Table of Biological Activities

Activity TypeCompoundReference
Anticancer ActivityQuinoline Derivatives
Enzyme InhibitionPiperazine Derivatives
Apoptosis InductionVarious Quinoline Compounds

Case Study: Quinoline Derivatives

A study evaluated a series of quinoline derivatives for their anticancer properties against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. Results indicated that modifications to the quinoline structure significantly enhanced biological activity. Although direct studies on this compound are sparse, the trends suggest promising avenues for further exploration.

Conclusion from Literature Review

The literature indicates that compounds structurally related to this compound possess notable biological activities. Future research should focus on:

  • In vitro and in vivo studies to establish the specific anticancer mechanisms.
  • Exploration of structure-activity relationships to optimize efficacy.
  • Clinical trials to assess safety and therapeutic potential.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis typically involves a multi-step approach:

Quinoline Core Construction : Condensation reactions to form the 1,4-dihydroquinolin-4-one moiety, often using substituted anilines and β-ketoesters under acidic conditions .

Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group at the quinoline C-3 position using sulfonyl chlorides in the presence of a base (e.g., pyridine) .

Acetamide Functionalization : Coupling the chlorophenyl group via nucleophilic substitution or amidation reactions, requiring anhydrous conditions and catalysts like EDCI/HOBt .

Q. Optimization Considerations :

  • Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions).
  • Solvent selection (e.g., dichloromethane for sulfonylation, DMF for amide coupling).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

Technique Purpose Example Parameters
NMR Spectroscopy Confirm regiochemistry and functional groups1H^1H/13C^{13}C NMR in DMSO-d6; δ 8.2–8.5 ppm (quinoline H), δ 3.8 ppm (OCH3_3)
IR Spectroscopy Identify sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) groups
HPLC-MS Assess purity and molecular weight retention time (e.g., C18 column, acetonitrile/water gradient)
X-ray Crystallography Resolve 3D conformation (if crystals are obtainable); critical for confirming sulfonyl group orientation

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screens should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Key Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio) .
  • Continuous-Flow Chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
  • Catalyst Screening : Evaluate alternatives to EDCI/HOBt (e.g., polymer-supported reagents) to simplify purification .

Q. Example Optimization Table :

Step Variable Optimal Range Yield Improvement
SulfonylationTemperature0–5°C+15%
AmidationSolventDMF/THF (3:1)+20%

Q. How should researchers address contradictions in bioactivity data across studies?

  • Comparative Structural Analysis : Use molecular docking to compare binding modes with analogs (e.g., substituent effects on the chlorophenyl group) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance profiles; validate with clinical isolates .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Target Identification : Use affinity chromatography with biotinylated probes or CRISPR-Cas9 gene knockout screens .
  • Kinetic Studies : Measure enzyme inhibition constants (Ki_i) via Lineweaver-Burk plots .
  • Computational Modeling : Perform MD simulations to predict binding stability with target proteins (e.g., PARP-1) .

Q. Critical Tools :

  • SPR (Surface Plasmon Resonance) for real-time binding kinetics .
  • Cryo-EM for structural insights into compound-target complexes .

Q. How can researchers mitigate stability issues during storage and handling?

  • Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation Strategies : Use lyophilization for long-term storage or PEG-based matrices to enhance aqueous solubility .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) if the quinoline core is prone to photodegradation .

Q. What strategies validate the compound’s selectivity for intended biological targets?

  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) .
  • Transcriptomic Analysis : RNA-seq to assess gene expression changes in treated vs. untreated cells .
  • In Vivo Models : Compare efficacy/toxicity in zebrafish xenografts vs. murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.